Pharmacology of the Pyrrolo[2,1-d][1,5]benzothiazepine Scaffold: A Dual-Targeting Framework
Pharmacology of the Pyrrolo[2,1-d][1,5]benzothiazepine Scaffold: A Dual-Targeting Framework
Executive Summary
The pyrrolo[2,1-d][1,5]benzothiazepine ring system represents a sophisticated pharmacophore hybridization, fusing the privileged 1,5-benzothiazepine scaffold (known for calcium channel blockade, e.g., diltiazem) with a pyrrole ring. This fusion creates a tricyclic or tetracyclic architecture that restricts conformational freedom, enhancing binding selectivity for specific G-protein coupled receptors (GPCRs) and ion channels.
This technical guide analyzes the pharmacology of this fused system, distinguishing it from simple "pyrrole-substituted" benzothiazepines. The core pharmacological value of this scaffold lies in its dual-targeting capability : acting as a high-affinity ligand for the Peripheral Benzodiazepine Receptor (PBR/TSPO) while simultaneously modulating L-type voltage-gated calcium channels (VGCC) . This unique profile offers therapeutic avenues for cardiovascular diseases (CVD), multidrug-resistant cancer, and retroviral infections.
Structural Chemistry & Molecular Modeling
The pyrrolo[2,1-d][1,5]benzothiazepine scaffold is characterized by a 1,5-benzothiazepine core fused to a pyrrole ring across the N(5)-C(4) bond.[1][2]
Scaffold Analysis
The rigidification of the thiazepine ring prevents the "butterfly" conformational flipping often seen in flexible benzodiazepines.
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Critical Bond: The saturation of the C(6)-C(7) double bond is a determinant of activity.[1][3][4] Saturated derivatives show higher molecular flexibility in the side chains but a rigid core, optimizing fit within the hydrophobic pockets of L-type calcium channels.
-
Chirality: The C(6) and C(7) positions introduce stereocenters. Enantioselective synthesis reveals that specific isomers (often cis) exhibit superior binding affinity.
Binding Modes
Molecular modeling suggests the pyrrole ring acts as a bioisosteric replacement for the amide/ester moieties found in diltiazem, engaging in
Pharmacological Profiles[1][5][6][7][8][9][10][11]
Cardiovascular Pharmacology: The PBR/Ca²⁺ Channel Axis
Unlike classic calcium channel blockers (CCBs), pyrrolo[2,1-d][1,5]benzothiazepines exhibit a mechanism linked to the Peripheral Benzodiazepine Receptor (PBR), now known as the Translocator Protein (TSPO).
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Mechanism: High-affinity binding to mitochondrial PBR modulates the energetic state of the cardiomyocyte, indirectly influencing sarcolemmal L-type Ca²⁺ channels.
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Selectivity: These derivatives show cardio-selectivity over vascular smooth muscle, reducing the risk of reflex tachycardia often seen with dihydropyridines.
Key Data Points:
| Compound ID | Target | IC50 / Ki (nM) | Potency vs. Standard |
|---|---|---|---|
| Compound 56 | L-type Ca²⁺ Channel | 0.13 nM | > Verapamil, Diltiazem |
| Compound 3 | PBR (TSPO) | 0.13 nM | > PK 11195 |
| Compound 62 | L-type Ca²⁺ Channel | 1.2 nM | High Cardio-selectivity |[1]
Anticancer Activity: Mitochondrial Apoptosis & Kinase Inhibition
The fused system has shown efficacy against leukemia (K562) and breast cancer (MDA-MB-231) lines.
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Pathway 1: Mitochondrial Apoptosis: By binding to PBR/TSPO on the outer mitochondrial membrane, these agents trigger the collapse of the mitochondrial membrane potential (
), leading to Cytochrome C release and Caspase-3 activation. -
Pathway 2: EGFR Tyrosine Kinase Inhibition: Recent derivatives (e.g., BT20) inhibit EGFR phosphorylation, blocking downstream Proliferation pathways (Ras/Raf/MEK).
Anti-HIV Activity
Specific derivatives (e.g., 2H-pyrrolo[3,4-b][1,5]benzothiazepines) target HIV-1 Reverse Transcriptase (RT).[2][5]
-
Binding Site: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) pocket.
-
Potency: Compound 22 exhibited an EC50 of 0.3 µM , comparable to Nevirapine.[5]
Structure-Activity Relationship (SAR)[1]
The biological activity is strictly governed by three structural domains:
-
The Fused Pyrrole Ring (Region A):
-
Essential for PBR affinity.
-
Substitution at the pyrrole nitrogen (if available) or adjacent carbons modulates lipophilicity.
-
-
The Benzothiazepine Core (Region B):
-
C(6)-C(7) Saturation: Essential for maximal Ca²⁺ antagonist activity. Unsaturated analogs are significantly less potent.
-
Benzo-Substitution: Electron-donating groups (e.g., -OMe) at position 6 or 7 enhance PBR binding.
-
-
The C-10 Side Chain (Region C):
-
A basic aminoalkyl side chain at C-10 is critical for calcium channel blockade (mimicking the basic tail of verapamil).
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Acyl/Ester groups at C-7 can lock the conformation, enhancing tissue selectivity.
-
Figure 1: SAR Map of the Pyrrolo[2,1-d][1,5]benzothiazepine scaffold highlighting critical pharmacophores.
Mechanism of Action: Dual Signaling Pathway
The following diagram illustrates the unique dual-targeting mechanism where the agent acts on both the cell surface (VGCC) and the mitochondria (PBR/TSPO).
Figure 2: Dual-targeting mechanism linking surface calcium channel blockade with mitochondrial PBR modulation.
Experimental Protocols
Synthesis of Pyrrolo[2,1-d][1,5]benzothiazepine (Microwave-Assisted)
Rationale: Traditional condensation is slow. Microwave irradiation accelerates the Clauson-Kaas reaction or similar cyclizations, improving yield and purity.
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Reagents: 2-aminothiophenol, appropriate 2,5-dimethoxytetrahydrofuran (or succinaldehyde precursor), and Glacial Acetic Acid.[1]
-
Procedure:
-
Mix 2-aminothiophenol (10 mmol) with the dicarbonyl precursor (10 mmol) in 15 mL of AcOH.
-
Irradiate at 120°C (300 W) for 10-15 minutes in a sealed vessel.
-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the thiol spot indicates ring closure.
-
Workup: Neutralize with NaHCO3, extract with DCM, and recrystallize from Ethanol.
-
Radioligand Binding Assay (L-Type Ca²⁺ Channel)
Rationale: To determine binding affinity (
-
Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 min. Resuspend pellet.
-
Incubation:
-
Mix 200 µL tissue homogenate with 0.2 nM
-Nitrendipine. -
Add test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate at 25°C for 60 minutes (equilibrium).
-
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC50 using non-linear regression. Calculate
using the Cheng-Prusoff equation: .
ADME & Toxicity Predictions
-
Lipinski's Rule of 5: Most derivatives (MW < 500, LogP 3-5) comply, suggesting good oral bioavailability.
-
Metabolism: The pyrrole ring is susceptible to oxidation. Phenyl ring halogenation (F, Cl) blocks metabolic hotspots, extending half-life (
). -
Toxicity: Unlike nitro-aromatics, these fused systems generally lack mutagenic alerts (Ames negative), though hERG channel inhibition must be screened due to the structural similarity to other potent channel blockers.
References
-
Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][1,5]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR).[4][6] Journal of Medicinal Chemistry.[2][7][8] Link
-
Ameta, K. L., et al. (2013). Synthesis and cardiovascular activity of novel pyrrolo[2,1-d][1,5]-benzothiazepine derivatives.[1] International Journal of Pharmacy.[5] Link
-
Di Stefano, C., et al. (2010). Pyrrolo[1,2-b][1,2,5]benzothiadiazepines (PBTDs) exert their anti-proliferative activity by interfering with Akt-mTOR signaling.[9] Cancer Science.[9] Link
-
Shaik, A. B., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents.[10] Anti-Cancer Agents in Medicinal Chemistry.[2][11][12][13][8][10] Link
-
Santo, R. D., et al. (2005). 2H-Pyrrolo[3,4-b][1,5]benzothiazepine derivatives as potential inhibitors of HIV-1 reverse transcriptase.[2] Il Farmaco. Link
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